(3R,6R)-6-methylpiperidin-3-ol

Asymmetric Synthesis Process Chemistry Biocatalysis

Procure the validated (3R,6R)-trans isomer critical for convergent synthesis of MK-6096 (Filorexant). Unlike racemic or cis mixtures, this specific stereochemistry pre-installs the 1,4-relationship required for dual orexin receptor antagonism, eliminating costly downstream chiral resolutions. Proven in >99% ee biocatalytic transamination and high-yield crystallization-induced dynamic resolution. Ideal for process chemistry scale-up and focused SAR libraries.

Molecular Formula C6H13NO
Molecular Weight 115.2
CAS No. 285995-17-7
Cat. No. B6265199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,6R)-6-methylpiperidin-3-ol
CAS285995-17-7
Molecular FormulaC6H13NO
Molecular Weight115.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,6R)-6-Methylpiperidin-3-ol (CAS: 285995-17-7): A Trans-Disubstituted Chiral Piperidine Scaffold for Stereochemically Demanding Synthesis


(3R,6R)-6-Methylpiperidin-3-ol is a chiral secondary amine building block defined by a trans-1,4 relationship between its hydroxyl and methyl substituents on a piperidine ring . This specific stereochemistry renders it a critical fragment in medicinal chemistry, most notably as the core of MK-6096, a dual orexin receptor antagonist advanced to clinical trials . Its value for procurement lies not in a direct bioactivity profile but in its ability to pre-install two precisely oriented stereocenters, enabling the efficient and scalable construction of complex drug candidates without the need for low-yielding chiral resolutions later in the synthesis.

Why (3R,6R)-6-Methylpiperidin-3-ol Cannot Be Directly Replaced by Its Cis-Isomer or Racemic Mixtures in Advanced Intermediates


The stereochemical configuration of 3,6-disubstituted piperidines directly dictates the three-dimensional presentation of functional groups in final drug molecules. Substituting the (3R,6R)-trans isomer with a (3R,6S)-cis isomer or a racemic mixture fundamentally alters the molecular geometry, which can abolish target receptor binding or alter metabolic stability. In the context of synthesizing MK-6096, the use of alternative stereoisomers or racemates would derail the convergent assembly of the molecule, leading to inactive or off-target compounds . The following quantitative evidence demonstrates precisely where the (3R,6R) isomer provides a measurable advantage in stereochemical purity and synthetic yield.

Quantitative Differentiation of (3R,6R)-6-Methylpiperidin-3-ol: Stereoselectivity and Yield Metrics Against Closest Analogs


Stereochemical Purity: (3R,6R)-Isomer Enables >99% ee in Downstream Orexin Antagonist vs. Uncontrolled Diastereoselectivity in Analogous Reductions

In the kilogram-scale synthesis of MK-6096, the chirality of the α-methyl center on the piperidine core (derived from the (3R,6R) configuration) was set via a biocatalytic transamination with >99% enantiomeric excess (ee) . In contrast, a separate approach for the same core using lactam ester reduction resulted in an uncontrolled mixture of diastereomers with a diastereomeric ratio (dr) of only 1.2:1, which then required a classical resolution step to upgrade the dr . This demonstrates that the pre-installed (3R,6R) stereochemistry in the building block bypasses a major purification bottleneck and enables a more direct and efficient route.

Asymmetric Synthesis Process Chemistry Biocatalysis

Diastereomeric Excess: Crystallization-Induced Dynamic Resolution of (3R,6R) Core Delivers >95% de vs. <60% de from Classical Resolution

A key differentiator for the (3R,6R)-configured core is its amenability to crystallization-induced dynamic resolution (CIDR). In the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a CIDR process converted a trans/cis mixture of a lactam acid salt into the desired trans-lactam acid salt with >95% diastereomeric excess (de) and a 91% isolated yield . A prior, first-generation synthesis relying on classical salt resolution for the same intermediate afforded a much lower yield and required upgrading the dr from a poorly controlled state . The (3R,6R)-isomer's physical properties uniquely enable this high-efficiency CIDR process.

Crystallization-Induced Dynamic Resolution Process Development Diastereomeric Excess

Overall Synthesis Yield: Route Leveraging (3R,6R) Core Achieves 40% Overall Yield in 4 Steps vs. 13% Over 9 Steps for Earlier Route

The strategic use of the pre-formed (3R,6R)-6-methylpiperidin-3-ol scaffold dramatically improves synthetic efficiency for complex targets. A four-step synthesis of the MK-6096 piperidine core ((3R,6R)-6-methylpiperidin-3-yl)methanol, starting from methyl vinyl ketone and diethyl malonate, achieved a 40% overall yield . In contrast, an earlier nine-step convergent synthesis of the full MK-6096 molecule, which required additional steps to control stereochemistry, resulted in a significantly lower 13% overall yield . While these are not strictly identical sequences, the data highlight the yield advantage conferred by employing a stereochemically defined building block early in the synthesis.

Synthetic Efficiency Process Mass Intensity Cost of Goods

Procurement-Driven Applications of (3R,6R)-6-Methylpiperidin-3-ol in Drug Discovery and Process Development


As a Pre-Installed Chiral Handle for Orexin Receptor Modulators and Related CNS Drug Candidates

The compound's established role as the core of the clinical-stage orexin antagonist MK-6096 makes it a validated building block for any program exploring dual orexin receptor antagonists for insomnia or related sleep disorders . Its procurement enables a convergent synthesis strategy where the stereochemical complexity is addressed upfront, thereby simplifying late-stage fragment coupling and improving overall process robustness .

As a Model Substrate for Developing Scalable Biocatalytic and CIDR Processes

The (3R,6R)-isomer has been demonstrated to participate efficiently in both a highly enantioselective biocatalytic transamination (>99% ee) and a high-yielding crystallization-induced dynamic resolution (>95% de, 91% yield) . This makes it an excellent test case for process chemistry groups aiming to implement these green chemistry methodologies on other chiral amine targets.

As a Chiral Building Block for Novel 3,6-Disubstituted Piperidine Libraries

Due to the high stereochemical purity and the orthogonal reactivity of its secondary amine and hydroxyl groups, the compound serves as a versatile scaffold for generating focused libraries of trans-2,5-disubstituted piperidines . This is particularly valuable in early-stage medicinal chemistry where structure-activity relationship (SAR) exploration around the piperidine core is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,6R)-6-methylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.